5-Methyl-5-phenyl-1-pyrroline N-Oxide

Descripción general

Descripción

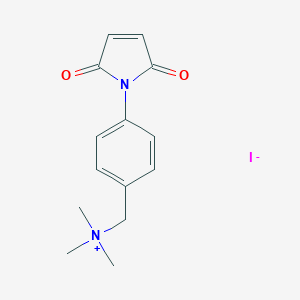

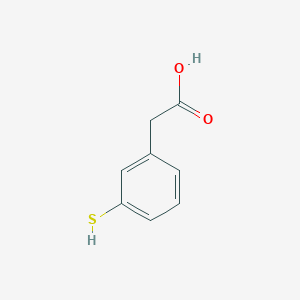

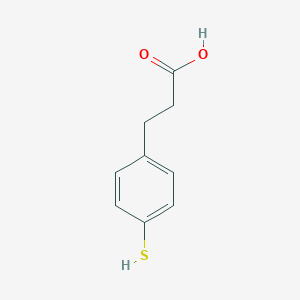

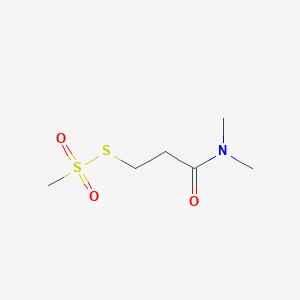

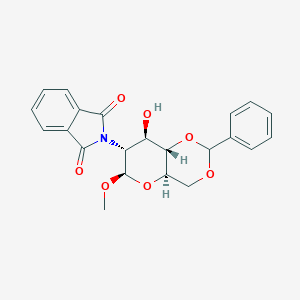

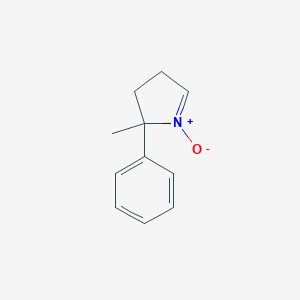

5-Methyl-5-phenyl-1-pyrroline N-Oxide is a spin trapping compound . It is superior to 5,5-dimethylpyrroline N-oxide (DMPO) in terms of stability and shelf life . The molecular formula of this compound is C11H13NO, and it has a molecular weight of 175.23 .

Chemical Reactions Analysis

5-Methyl-5-phenyl-1-pyrroline N-Oxide is used as a spin trap, a compound that reacts covalently with short-lived free radicals to form more stable products . These products can then be detected using electron paramagnetic resonance (EPR) spectroscopy .Aplicaciones Científicas De Investigación

Synthesis of Compounds : It is useful in the synthesis of C5 mono- and diester-substituted 1-pyrroline-1-oxides (Black et al., 2000).

Spin Trapping of Free Radicals : This compound can trap short-lived free radicals and demonstrates stereospecific spin trapping using ESR spectroscopy (Zhang & Xu, 1989). It is also part of a family of spin traps for superoxide, with a higher rate constant for spin trapping O2*- at acidic pH than at physiological pH (Tsai et al., 2003).

Corrosion Inhibition : 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, which may involve similar structural components, effectively inhibit mild steel corrosion (Verma et al., 2015).

Anticancer Research : It showed significant activity in the murine P388 lymphocytic leukemia model and was more potent than indicine N-oxide (Anderson & Milowsky, 1987).

Study of Radicals in Scientific Research : Various derivatives of 5-Methyl-5-phenyl-1-pyrroline N-Oxide are used to study radicals in EPR spectra and as pH-sensitive probes (Clement et al., 2001); (Stolze et al., 2003).

Detection of Superoxide During Reperfusion : It allows for the detection of superoxide during reperfusion of ischemic isolated rat hearts (Frejaville et al., 1994).

Characterization of Free Radicals : It is used to trap and characterize various free radicals, aiding in identifying short-lived and low molecular weight free radicals in various processes (Zoia & Argyropoulos, 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-1-oxido-2-phenyl-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(8-5-9-12(11)13)10-6-3-2-4-7-10/h2-4,6-7,9H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVZQJGDYSKCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=[N+]1[O-])C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-5-phenyl-1-pyrroline N-Oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.